molecular formula C8H8BNO4 B567080 (6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid CAS No. 1310384-29-2

(6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid

Cat. No.: B567080
CAS No.: 1310384-29-2
M. Wt: 192.965
InChI Key: DMYNTPHGXOWLGX-UHFFFAOYSA-N
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Description

(6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid is an organoboron compound with a pyridine ring substituted at the 3-position by a boronic acid group and at the 6-position by a 3-oxopropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid typically involves the functionalization of pyridine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The carbonyl group in the 3-oxopropanoyl moiety can be reduced to form alcohols.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the coupling partner.

Scientific Research Applications

(6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the desired transformations. For example, in Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid is unique due to the presence of both the boronic acid and 3-oxopropanoyl groups, which provide a combination of reactivity and functionality not found in other similar compounds. This dual functionality allows for a broader range of chemical transformations and applications.

Properties

IUPAC Name

[6-(3-oxopropanoyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO4/c11-4-3-8(12)7-2-1-6(5-10-7)9(13)14/h1-2,4-5,13-14H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYNTPHGXOWLGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)C(=O)CC=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694413
Record name [6-(3-Oxopropanoyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310384-29-2
Record name Boronic acid, B-[6-(1,3-dioxopropyl)-3-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310384-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-(3-Oxopropanoyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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